JackiePhos Palladacycle, 98%
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Overview
Description
JackiePhos Palladacycle, 98%, also known as PCy2(C6H3-p-CH3)PdCl2, is a well-known and extensively used palladium catalyst in various scientific experiments. It is a class of metallacycles, which refers to complexes containing at least one carbon-palladium bond .
Synthesis Analysis
Palladacycles are synthesized through several methods. A simple and direct method is C–H activation. The cyclopalladation of aromatic derivatives is usually considered to go through an electrophilic aromatic substitution pathway . The oxidative addition of aryl halides is another useful method .
Molecular Structure Analysis
The molecular formula of JackiePhos Palladacycle is C52H51F12NO5PPdS- and it has a molecular weight of 1167.4 g/mol. Palladacycles can be neutral, cationic, or anionic. Depending on the nature of the coordinating ligands, the neutral palladacycles can be monomers, dimers, or bis-cyclopalladated .
Chemical Reactions Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .
Scientific Research Applications
Glycosyl Cross-Coupling Reactions
JackiePhos is used in glycosyl cross-coupling reactions of diaryliodonium triflates with anomeric stannanes to synthesize C-glycosides .
Synthesis of Gold-Based Catalyst Complexes
It is utilized in the synthesis of gold-based catalyst complexes such as [Au(CH3CN)(JackiePhos)][SbF6] and [(JackiePhos)AuCl] .
Acylation of Alkylcarbastannatranes
JackiePhos Pd G3 serves in the acylation of alkylcarbastannatranes .
Stille Cross-Coupling Reaction
This compound can act as a palladium precatalyst in Stille cross-coupling reactions between organostannane and ary halides .
Asymmetric Catalysis
Palladacycle catalysts, due to their unique stereoelectronic features, play a significant role in asymmetric catalysis, enhancing synthetic operations .
Cross-Coupling Reactions
Palladacyclic architectures are versatile motifs in cross-coupling reactions, providing control over reaction selectivity due to their unique electronic and steric properties .
Applications in Biological Science and Material Chemistry
Palladacyclic complexes have found widespread applications in biological science and material chemistry due to their versatile ligand incorporation capabilities .
Mechanism of Action
Target of Action
The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.
Mode of Action
JackiePhos Pd G3 acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .
Biochemical Pathways
The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. JackiePhos Pd G3, as a palladium precatalyst, enhances the efficiency of this pathway .
Result of Action
The result of JackiePhos Pd G3’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.
Future Directions
properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQLXUMYKLNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H51F12NO5PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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